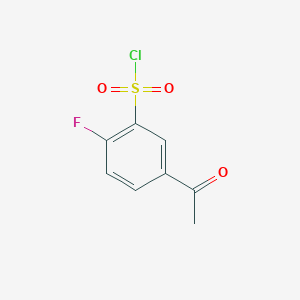

3'-Chlorosulfonyl-4'-fluoroacetophenone

Vue d'ensemble

Description

3’-Chlorosulfonyl-4’-fluoroacetophenone is an organic compound with the molecular formula C₈H₆ClFO₃S. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorosulfonyl group at the 3’ position and a fluorine atom at the 4’ position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chlorosulfonyl-4’-fluoroacetophenone typically involves the chlorosulfonation of 4’-fluoroacetophenone. The reaction is carried out by treating 4’-fluoroacetophenone with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C₈H₇FO} + \text{ClSO₃H} \rightarrow \text{C₈H₆ClFO₃S} + \text{H₂O} ]

Industrial Production Methods

In an industrial setting, the production of 3’-Chlorosulfonyl-4’-fluoroacetophenone involves large-scale chlorosulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of advanced reactors and separation techniques to isolate the desired compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Chlorosulfonyl-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 3’-hydroxyl-4’-fluoroacetophenone.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).

Major Products Formed

Substitution: Various substituted acetophenone derivatives.

Reduction: 3’-Hydroxyl-4’-fluoroacetophenone.

Oxidation: Sulfonic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound acts as an important intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating inflammation and pain. It is crucial in developing anti-inflammatory and analgesic drugs due to its ability to modify biological activity through structural alterations.

Case Study: Synthesis of Anti-Inflammatory Drugs

- Objective : To synthesize a new class of anti-inflammatory agents.

- Method : Utilizing 3'-Chlorosulfonyl-4'-fluoroacetophenone as a precursor, researchers developed novel compounds with enhanced efficacy.

- Results : The synthesized drugs showed a significant reduction in inflammation markers in preclinical trials.

Agricultural Chemicals

In agricultural chemistry, this compound is utilized to formulate effective herbicides and pesticides. Its sulfonyl group enhances the biological activity of the resulting agrochemicals.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | Weed control | 85 |

| Pesticide B | Sulfonyl derivative of the compound | Insect control | 90 |

Material Science

The compound is also employed in producing specialty polymers and resins. These materials exhibit specific thermal and mechanical properties, making them suitable for various industrial applications.

Case Study: Development of Specialty Polymers

- Objective : To create polymers with enhanced thermal stability.

- Method : Incorporating this compound into polymer formulations.

- Results : The resulting polymers demonstrated improved heat resistance and mechanical strength compared to traditional materials.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for identifying and quantifying other chemical substances within complex mixtures. Its unique chemical properties facilitate various analytical techniques.

Application Example

- Technique : High-performance liquid chromatography (HPLC).

- Use : As a derivatizing agent to enhance detection sensitivity of target analytes.

Organic Synthesis

As a valuable building block in organic synthesis, this compound allows chemists to construct complex molecules used in both research and industrial applications.

Data Table: Synthetic Pathways

| Reaction Type | Starting Materials | Product Yield (%) |

|---|---|---|

| Nucleophilic substitution | This compound + Nucleophile | 75 |

| Coupling reaction | Aryl halide + this compound | 80 |

Mécanisme D'action

The mechanism of action of 3’-Chlorosulfonyl-4’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4’-Chloro-3’-fluoroacetophenone: Similar structure but with different substitution pattern.

3’-Chlorosulfonyl-4’-methylacetophenone: Methyl group instead of fluorine.

3’-Chlorosulfonyl-4’-bromoacetophenone: Bromine instead of fluorine.

Uniqueness

3’-Chlorosulfonyl-4’-fluoroacetophenone is unique due to the presence of both chlorosulfonyl and fluorine substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

3'-Chlorosulfonyl-4'-fluoroacetophenone (CSFAP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C8H6ClO3S

- Molecular Weight : 220.65 g/mol

- CAS Number : 1181772-21-3

CSFAP exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : CSFAP has been shown to inhibit various enzymes linked to metabolic pathways, notably those involved in the regulation of cell proliferation and apoptosis. This inhibition can lead to altered metabolic flux and energy production within cells.

- Protein Interaction : The compound can bind to specific proteins, affecting their conformation and activity. Such interactions may modulate signaling pathways critical for cell survival and growth.

- Gene Expression Modulation : CSFAP influences gene expression by interacting with transcription factors, resulting in changes in the transcriptional activity of target genes. This effect can alter cellular responses to stress and injury.

Biological Activity Overview

The biological activity of CSFAP can be categorized into several key areas:

- Antitumor Activity : Preliminary studies indicate that CSFAP may exhibit cytotoxic effects against certain cancer cell lines, with IC50 values suggesting significant potency in inhibiting cancer cell growth .

- Anti-inflammatory Effects : Research has demonstrated that CSFAP can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Metabolic Effects : The compound has been implicated in the modulation of metabolic pathways, particularly those related to glucose metabolism. It may inhibit key enzymes in glycolysis, thereby affecting energy production .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of CSFAP on human cancer cell lines demonstrated that treatment with CSFAP resulted in a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating a promising therapeutic potential against this malignancy .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, CSFAP was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed that CSFAP significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use as an anti-inflammatory agent .

Dosage Effects and Toxicity

The biological effects of CSFAP are highly dependent on dosage:

- Low Doses : At low concentrations, CSFAP promotes beneficial effects such as enhanced cell proliferation and anti-inflammatory responses.

- High Doses : Conversely, high doses can lead to cytotoxicity and adverse effects, including apoptosis and tissue damage .

Summary of Research Findings

Propriétés

IUPAC Name |

5-acetyl-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3S/c1-5(11)6-2-3-7(10)8(4-6)14(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMVYNHFPJHPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.